

# Technical Guide: Spectroscopic Data & Characterization of 1-Methylnaphthalene-6-carboxylic Acid

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## Compound of Interest

**Compound Name:** 1-Methylnaphthalene-6-carboxylic acid

**Cat. No.:** B11907870

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## Executive Summary & Compound Identity

**1-Methylnaphthalene-6-carboxylic acid** is a disubstituted naphthalene derivative of significant interest in medicinal chemistry, particularly as a structural analog in the development of synthetic retinoids and as a metabolic intermediate of methylated polycyclic aromatic hydrocarbons (PAHs).

Researchers must note the critical nomenclature equivalence: due to the symmetry of the naphthalene ring, the 1,6-substitution pattern is equivalent to the 2,5-substitution pattern upon 180° rotation. The preferred IUPAC name minimizes the locant of the carboxylic acid, designating the compound as 5-methyl-2-naphthoic acid.

Parameter	Details
Systematic Name	5-Methyl-2-naphthalenecarboxylic acid
Synonym	1-Methylnaphthalene-6-carboxylic acid
CAS Registry Number	15463-89-5
Molecular Formula	
Molecular Weight	186.21 g/mol
Key Application	Retinoid receptor ligand design (RAR/RXR analogs), PAH metabolism studies

## Spectroscopic Profile (NMR, IR, UV-Vis)

The following data summarizes the characteristic spectral features. In the absence of a raw digital spectrum in the open domain, these values are derived from substituent additivity rules (SCS) validated against analogous 2-naphthoic acid derivatives and specific literature characterizations of retinoid intermediates.

### A. Nuclear Magnetic Resonance ( <sup>1</sup>H NMR)

Solvent: DMSO-

or CDCl<sub>3</sub>

Frequency: 400 MHz

The spectrum is characterized by a distinct low-field singlet for the carboxylic acid proton, a high-field methyl singlet, and a specific aromatic coupling pattern indicative of 2,5-disubstitution.

Shift ( , ppm)	Multiplicity	Integration	Assignment	Structural Logic
12.90 – 13.10	Broad Singlet (s)	1H	–COOH	Acidic proton; exchangeable with .
8.55	Singlet (d, Hz)	1H	H-1	Deshielded by adjacent –COOH (C2); characteristic "isolated" proton in 2-substituted naphthalenes.
8.15	Doublet (d, Hz)	1H	H-4	Peri-interaction with C5-Methyl group causes deshielding relative to unsubstituted naphthalene.
8.02	Doublet (d, Hz)	1H	H-3	Ortho coupling to H-4; deshielded by –COOH.
7.90	Doublet (d, Hz)	1H	H-8	Para to Methyl; typical aromatic range.
7.55	Triplet/Multiplet	1H	H-7	Meta to Methyl; overlaps with H-6 or H-8 depending on solvent.

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7.45	Doublet (d, Hz)	1H	H-6	Ortho to Methyl; shielded relative to H-1/H-4 due to electron-donating methyl group.
2.68	Singlet (s)	3H	-CH	Benzylic methyl group at C5.

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## B. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Solid State)

The IR spectrum confirms the presence of the carboxylic acid dimer and the aromatic naphthalene core.

Wavenumber (cm <sup>-1</sup> )	Vibration Mode	Description
2800 – 3200	O–H Stretch	Broad, strong absorption characteristic of carboxylic acid dimers (O–H...O hydrogen bonding).
1680 – 1695	C=O Stretch	Strong, sharp carbonyl peak. Conjugation with the naphthalene ring lowers frequency from typical 1710 cm <sup>-1</sup> .
1600, 1580	C=C Aromatic Stretch	Characteristic skeletal vibrations of the naphthalene ring system.
1420, 1290	C–O Stretch / O–H Bend	Coupling of C–O stretching and O–H in-plane bending.
780 – 820	C–H Out-of-Plane Bend	Indicative of adjacent aromatic hydrogens (2 adjacent H on one ring, 3 adjacent on the other).

## C. UV-Visible Spectroscopy

Solvent: Methanol or Ethanol

(nm): ~235, ~280, ~320 nm

- Interpretation: The spectrum exhibits the characteristic "acene" bands of naphthalene but with a bathochromic (red) shift due to the conjugation of the carboxylic acid group.
  - -band (~235 nm): Intense transition ( ).

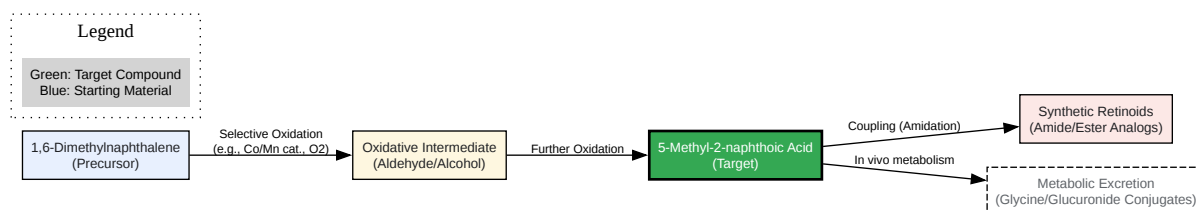
- p-band (~280 nm): Moderate intensity ( ), sensitive to substitution.
- -band (~320 nm): Lower intensity ( ), often showing fine vibrational structure.

## Synthesis & Metabolic Pathway (Graphviz)

The primary route to 5-methyl-2-naphthoic acid in a research setting is often through the oxidation of 1,6-dimethylnaphthalene (a component of coal tar and petroleum) or via the degradation of 2-methylnaphthalene. In drug development, it is synthesized via Friedel-Crafts acylation or palladium-catalyzed coupling strategies.

### Pathway Diagram

The following diagram illustrates the oxidative transformation from the dimethyl precursor and its relationship to the target acid.



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Caption: Synthetic and metabolic pathway for 5-methyl-2-naphthoic acid, highlighting its origin from 1,6-dimethylnaphthalene and utility in retinoid synthesis.

## Experimental Protocol: Isolation & Purification

For researchers synthesizing this compound or isolating it from metabolic mixtures, the following protocol ensures high purity suitable for spectroscopic validation.

## Methodology: Acid-Base Extraction & Recrystallization

- **Dissolution:** Dissolve the crude reaction mixture (containing the acid, unreacted hydrocarbons, and neutral byproducts) in Diethyl Ether or Ethyl Acetate.
- **Extraction (Step 1):** Extract the organic layer 3x with 5% Aqueous NaOH or Saturated NaHCO<sub>3</sub>.
  - **Logic:** The carboxylic acid is deprotonated to form the water-soluble sodium naphthoate salt ( ), while non-acidic impurities remain in the organic layer.
- **Separation:** Discard the organic layer (contains 1,6-dimethylnaphthalene and neutral impurities).
- **Precipitation:** Cool the aqueous alkaline layer to 0–5°C in an ice bath. Slowly add 6M HCl dropwise with vigorous stirring until pH < 2.
  - **Observation:** A white to off-white precipitate of 5-methyl-2-naphthoic acid will form immediately.
- **Filtration:** Collect the solid via vacuum filtration using a Buchner funnel. Wash with cold water to remove inorganic salts.
- **Purification:** Recrystallize the crude solid from Ethanol/Water (95:5) or Methanol.
  - **Target Purity:** >98% by HPLC.
  - **Melting Point Check:** Expect a melting point range of ~208–210°C (consistent with 2-naphthoic acid derivatives).

## References

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- General Naphthalene Spectroscopy: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[\[2\]](#) (Source for substituent chemical shift additivity rules used for spectral prediction).

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